molecular formula C6H9FO2S B2354422 Cyclohex-3-ene-1-sulfonyl fluoride CAS No. 2126160-97-0

Cyclohex-3-ene-1-sulfonyl fluoride

Cat. No. B2354422
CAS RN: 2126160-97-0
M. Wt: 164.19
InChI Key: DHDPOUVIDIJKFN-UHFFFAOYSA-N
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Description

Cyclohex-3-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO2S . It has a molecular weight of 164.2 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

Sulfur fluoride exchange (SuFEx) is a click reaction that has revolutionized multiple research fields . SuFEx is characterized by selective activation of high oxidation state sulfur centres connected to fluoride, enabling exchange reactions with incoming nucleophiles .


Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 164.2 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Generation and Reactivity of Cyclohexynes

Cyclohexynes are effectively generated from cyclohex-1-enyliodonium salts with mild bases, including acetate and fluoride ions. The nucleophilic addition's regioselectivity to cyclohexynes is influenced by the 4-substituent (Fujita, Sakanishi, Kim, & Okuyama, 2002).

Synthesis of Triazolyl Aliphatic Sulfonyl Fluorides

A metal-free method for the regioselective construction of aliphatic sulfonyl fluoride moieties on the C4 position of 1,2,3-triazole rings has been developed, offering up to 95% yield. This method is significant for synthesizing triazolyl sulfonyl fluorides (Lucas, Qin, & Tang, 2021).

Enaminyl Sulfonyl Fluoride Construction

A new sulfonyl fluoride reagent, (E)-2-methoxyethene-1-sulfonyl fluoride, has been developed for creating enaminyl sulfonyl fluoride. This method is environmentally benign, producing methanol as the only byproduct, and grants access to diverse N-ESF (Liu, Tang, & Qin, 2023).

Construction of Pyrazolo[1,5-a] Pyridinyl Sulfonyl Fluorides

A [3 + 2] cycloaddition reaction with 1-bromoethene-1-sulfonyl fluoride yields various useful pyrazolo[1,5-a]pyridinyl sulfonyl fluorides. This process is notable for its broad substrate specificity and mild conditions, making it valuable in medicinal chemistry (Wu & Qin, 2023).

Synthesis of Spirocyclic β- and γ-Sultams

Innovative sp3-enriched cyanoalkylsulfonyl fluorides are synthesized into spirocyclic β- or γ-sultams. This method is efficient and scalable, producing novel sultams that are valuable building blocks in drug discovery (Stepannikova et al., 2020).

Assembly of Indolizine-Based Heterocyclic Sulfonyl Fluorides

A method for creating indolizine-based heterocyclic sulfonyl fluorides through [3+2] cycloaddition is presented. This transformation is significant for the development of novel sulfonyl fluorides with potential medicinal applications (Xiong, Wu, & Qin, 2022).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

An environmentally benign electrochemical approach to prepare sulfonyl fluorides is reported. Utilizing widely available thiols and potassium fluoride, this method displays a broad substrate scope and requires no additional oxidants or catalysts (Laudadio et al., 2019).

Safety and Hazards

Cyclohex-3-ene-1-sulfonyl fluoride is associated with certain hazards. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and may cause respiratory irritation . The compound has the signal word “Danger” and hazard statements H314 and H335 .

Future Directions

Sulfur fluoride exchange (SuFEx), the click reaction likely involved in the synthesis and reactions of Cyclohex-3-ene-1-sulfonyl fluoride, has promising prospects . It offers unique and complimentary connective power, and its reactions proceed under more favourable conditions compared to other click reactions . The availability of a diverse collection of SuFExable hubs offers tremendous scope for exploring chemical space through click chemistry .

Mechanism of Action

Target of Action

Cyclohex-3-ene-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be various biological molecules that can act as nucleophiles, engaging with the electrophilic sulfur atom of the sulfonyl fluoride group .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond between the sulfur atom of the sulfonyl fluoride group and a nucleophilic atom in the target molecule . This reaction is driven by the high charge of the central sulfur atom, making it attractive for nucleophiles . The resulting change is the formation of a new S–N, S–O, or S–C bond, depending on the nature of the nucleophile .

Biochemical Pathways

Sulfonyl fluorides are known to have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They can participate in various biochemical reactions and pathways, potentially leading to diverse downstream effects .

Pharmacokinetics

Sulfonyl fluorides are generally known for their balance of reactivity and stability, which can impact their bioavailability . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their stability and absorption in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its reactivity, it could potentially modify various biomolecules, leading to changes in their function . These changes could have various downstream effects at the cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the sulfonyl fluoride group . Furthermore, factors such as temperature and the presence of other reactive species could also influence its stability and reactivity .

properties

IUPAC Name

cyclohex-3-ene-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDPOUVIDIJKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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